Bfl-1/Bim Inhibition: Target Engagement Profile of N-Cyclohexyl-2-fluoro-5-methylbenzamide
N-Cyclohexyl-2-fluoro-5-methylbenzamide demonstrates measurable inhibition of the Bfl-1/Bim protein-protein interaction, a target implicated in apoptosis evasion in cancer [1]. In a TR-FRET assay, the compound exhibited an IC50 of 2.50 μM against Bfl-1/Bim [1]. This activity distinguishes it from unsubstituted benzamide analogs, which lack reported Bfl-1 engagement data, and positions it as a starting point for Bfl-1 inhibitor development, a relatively underexplored area compared to BCL-2 [2].
| Evidence Dimension | Bfl-1/Bim inhibition IC50 |
|---|---|
| Target Compound Data | 2.50 μM (2500 nM) |
| Comparator Or Baseline | Unsubstituted benzamide analogs: no reported activity |
| Quantified Difference | Qualitative: target compound shows measurable inhibition; analogs lack reported data |
| Conditions | TR-FRET assay; Bfl-1/Bim (unknown origin); 30 min incubation |
Why This Matters
This data provides a verified biological activity anchor for procurement decisions in apoptosis-targeted drug discovery programs, where uncharacterized benzamide analogs offer no such guidance.
- [1] BindingDB. BDBM50604877 (CHEMBL5189912). IC50: 2.50E+3 nM. Assay: Inhibition of Bfl-1/Bim by TR-FRET. Accessed 2026. View Source
- [2] Zeng Z. Anti-apoptotic BFL-1, a homolog of BCL-2, also competitively binds to the BH3-only proteins and is responsible for Venetoclax-induced drug resistance. Academia.edu. Accessed 2026. View Source
